

Inducing Hypothyroidism in Mice: A Comparative Guide to Propylthiouracil and Methimazole

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Compound of Interest

Compound Name: *Propylthiouracil*

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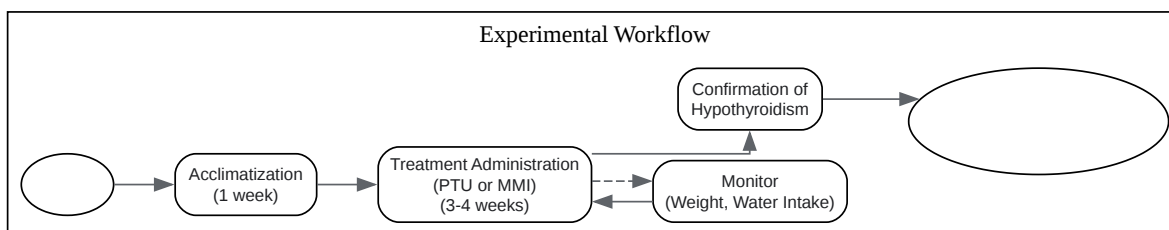
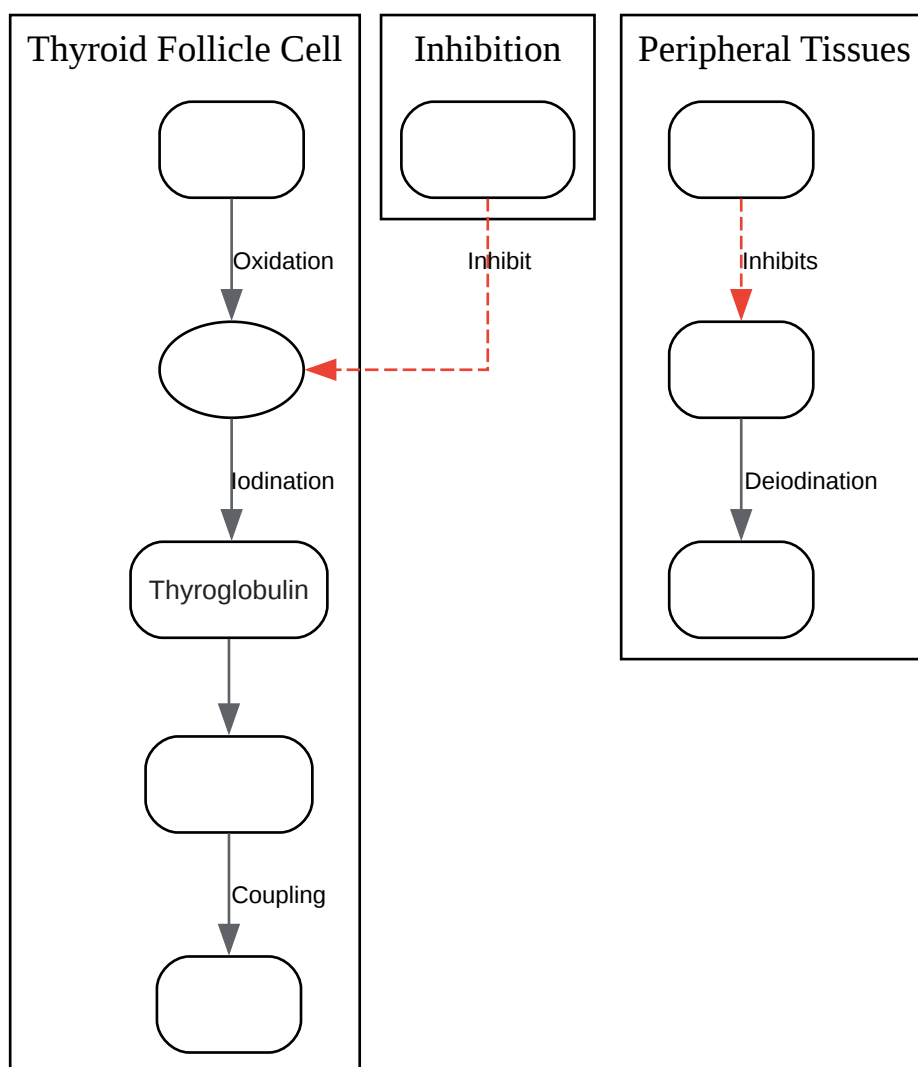
For researchers aiming to establish murine models of hypothyroidism, the choice between the two most common antithyroid drugs, **propylthiouracil** (PTU) and methimazole (MMI), is a critical decision. Both effectively induce hypothyroidism by inhibiting thyroid hormone synthesis, but considerations regarding efficacy, side effects, and experimental protocols can influence the selection for a specific research context. This guide provides a comprehensive comparison of PTU and MMI for inducing hypothyroidism in mice, supported by experimental data and detailed protocols.

At a Glance: PTU vs. MMI

Feature	Propylthiouracil (PTU)	Methimazole (MMI)
Primary Mechanism	Inhibits thyroid peroxidase (TPO), blocking thyroid hormone synthesis. Also inhibits peripheral conversion of T4 to T3.[1][2]	Inhibits thyroid peroxidase (TPO), blocking thyroid hormone synthesis.[3][4]
Efficacy	Effective in inducing hypothyroidism, often used in combination with a low-iodine diet.[5]	Also highly effective; can be administered in drinking water or via gavage.[5][6]
Reported Side Effects	Can include hypersensitivity reactions, potential for liver damage, and hematopoietic effects.[1][7][8]	May cause gastrointestinal upset, changes in blood cell counts, and rarely, liver disease.[9][10][11]
Considerations in Mice	Has been reported to impair olfactory function and alter the expression of certain enzymes in the olfactory mucosa in mice.[12]	Can produce developmental delays in offspring when administered during pregnancy and postpartum.[13]

Mechanism of Action: Inhibiting Thyroid Hormone Synthesis

Both **propylthiouracil** and methimazole function by targeting thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones. TPO catalyzes the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these iodinated tyrosines to form thyroxine (T4) and triiodothyronine (T3). By inhibiting TPO, both drugs effectively block the production of new thyroid hormones. A key distinction is that PTU also inhibits the peripheral deiodination of T4 to the more active T3.[1][2]



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